2-Chloropent-2-ene-1,5-diamine
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Overview
Description
2-Chloropent-2-ene-1,5-diamine is an organic compound with the molecular formula C₅H₁₁ClN₂ It is a derivative of pentene, featuring both a chlorine atom and two amine groups
Preparation Methods
One common method includes the reaction of pent-2-ene with chlorine gas to form 2-chloropent-2-ene, which is then subjected to amination reactions to introduce the amine groups at the 1 and 5 positions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloropent-2-ene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons, typically using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Addition: The double bond in the pentene structure allows for addition reactions, such as hydrogenation, where hydrogen gas is used to saturate the bond.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diol, while reduction could produce a primary amine .
Scientific Research Applications
2-Chloropent-2-ene-1,5-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It finds use in the production of polymers and other materials due to its reactive amine groups.
Mechanism of Action
The mechanism by which 2-Chloropent-2-ene-1,5-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The chlorine atom may also participate in halogen bonding, further affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar compounds to 2-Chloropent-2-ene-1,5-diamine include:
2-Chloropentane-1,5-diamine: Lacks the double bond, resulting in different reactivity and applications.
2-Bromopent-2-ene-1,5-diamine: Features a bromine atom instead of chlorine, which can alter its chemical behavior.
Pent-2-ene-1,5-diamine: Does not have the halogen atom, leading to different chemical properties and uses.
Properties
CAS No. |
918872-00-1 |
---|---|
Molecular Formula |
C5H11ClN2 |
Molecular Weight |
134.61 g/mol |
IUPAC Name |
2-chloropent-2-ene-1,5-diamine |
InChI |
InChI=1S/C5H11ClN2/c6-5(4-8)2-1-3-7/h2H,1,3-4,7-8H2 |
InChI Key |
NQGIRDDYZKANGW-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C=C(CN)Cl |
Origin of Product |
United States |
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